molecular formula C19H15N7O4 B11487957 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide

Cat. No.: B11487957
M. Wt: 405.4 g/mol
InChI Key: QHHSSNSWRGYQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core scaffold consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms) with a nitro group (NO₂) at position 3 and a methyl group (CH₃) at position 5.
  • Attached to the pyrazole ring, we find an oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom) substituted with a pyridine ring (a six-membered heterocycle containing five carbon atoms and one nitrogen atom).
  • The whole structure is further modified by an acetamide group (CH₃CONH-) at one end.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group (NH₂) or oxidation to a nitroso group (NO).

    Substitution: The pyrazole ring may participate in nucleophilic substitution reactions.

    Condensation: The oxadiazole and pyridine rings could form through condensation reactions.

Common Reagents and Conditions::

    Reduction: Common reducing agents like hydrogen gas (H₂) with a catalyst (e.g., Pd/C) or metal hydrides (e.g., LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Condensation: Acidic or basic conditions, often involving dehydrating agents.

Major Products:: The major products would depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Exploring its properties for materials or sensors.

    Industry: If scalable synthesis methods are developed, it might find use in industry.

Mechanism of Action

Understanding the compound’s mechanism of action would require detailed studies. It could interact with specific proteins, enzymes, or cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Unfortunately, without specific analogs, it’s challenging to directly compare. researchers would explore related pyrazole-based compounds to identify similarities and differences.

Properties

Molecular Formula

C19H15N7O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H15N7O4/c1-12-10-16(26(28)29)23-25(12)11-17(27)21-15-4-2-13(3-5-15)18-22-19(30-24-18)14-6-8-20-9-7-14/h2-10H,11H2,1H3,(H,21,27)

InChI Key

QHHSSNSWRGYQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.